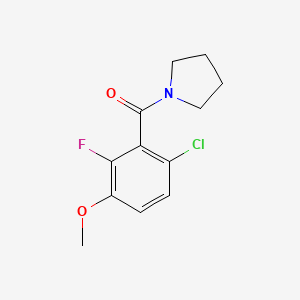

(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC20541687

Molecular Formula: C12H13ClFNO2

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClFNO2 |

|---|---|

| Molecular Weight | 257.69 g/mol |

| IUPAC Name | (6-chloro-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H13ClFNO2/c1-17-9-5-4-8(13)10(11(9)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |

| Standard InChI Key | RMVGVUVFRYMJQP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)N2CCCC2)F |

Introduction

(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structure combines a substituted aromatic ring and a pyrrolidine moiety, which are often associated with bioactive properties. This article provides an in-depth review of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of this compound typically involves:

-

Aromatic Substitution Reactions: Introduction of chloro, fluoro, and methoxy groups onto the benzene ring.

-

Formation of the Ketone Linkage: Coupling the substituted aromatic ring with a pyrrolidine moiety via carbonylation processes.

A general reaction scheme:

Potential Applications

-

Pharmacological Activity:

-

The combination of halogens (chlorine and fluorine) and the pyrrolidinyl ketone moiety suggests potential activity as an enzyme inhibitor or receptor modulator.

-

Similar compounds have been explored for anti-inflammatory, antimicrobial, and anticancer properties.

-

-

Medicinal Chemistry:

-

The methoxy group enhances lipophilicity, aiding in membrane permeability.

-

The ketone group provides a reactive site for derivatization to improve pharmacokinetics.

-

-

Biological Testing:

-

Preliminary studies on analogous compounds indicate promising cytotoxicity against cancer cell lines and inhibitory effects on microbial growth.

-

Research Findings

Studies on related compounds provide insights into possible activities:

-

Halogenated aromatic compounds often show increased binding affinity to biological targets due to halogen bonding interactions .

-

Pyrrolidine derivatives are known for their role in modulating neurotransmitter systems, suggesting potential CNS activity .

-

Methoxy-substituted aromatics exhibit enhanced antioxidant properties, which may contribute to anti-inflammatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume